Hydrolyzable Group Architecture: Ethoxy + Tri-MEKO Versus Methyl + Tri-MEKO (MOS)
The target compound (CAS 101371-00-0) possesses three MEKO groups and one ethoxy group attached to silicon, yielding a molecular weight of 331.48 g/mol and density of 1.00 g/cm³ at 25 °C . The closest pure-oxime comparator, methyltris(methylethylketoxime)silane (MOS, CAS 22984-54-9), has three MEKO groups and a non-hydrolyzable methyl group (MW 301.46 g/mol, density 0.982 g/cm³) . The ethoxy-for-methyl substitution on the target results in a +30.02 g/mol MW increase (≈10% higher) and a +0.018 g/cm³ density shift. Critically, the ethoxy group introduces an alkoxy hydrolysis site that releases ethanol (bp 78 °C) rather than relying solely on MEKO release; this dual hydrolysis capability is not available in MOS, which releases only MEKO upon moisture contact [1].
| Evidence Dimension | Molecular architecture and hydrolyzable group composition |
|---|---|
| Target Compound Data | MW 331.48 g/mol; density 1.00 g/cm³ at 25 °C; 3 MEKO + 1 ethoxy groups; hydrolysis byproducts: MEKO + ethanol |
| Comparator Or Baseline | MOS (CAS 22984-54-9): MW 301.46 g/mol; density 0.982 g/cm³; 3 MEKO + 1 methyl group; hydrolysis byproduct: MEKO only |
| Quantified Difference | MW +30.02 g/mol (+9.96%); density +0.018 g/cm³ (+1.8%); additional ethanol release pathway present vs. absent in MOS |
| Conditions | Physicochemical data from SDS and supplier specifications; hydrolysis behavior under ambient moisture at 25–30 °C per silicone sealant cure chemistry principles |
Why This Matters
The ethoxy group provides an extra hydrolysis pathway that can contribute to accelerated initial moisture cure and reduces the molar quantity of MEKO released per crosslink event—relevant for formulators facing tightening MEKO exposure limits in the EU.
- [1] Sweet, E. et al. U.S. Patent 4,973,623 – Fast Curing Oximo-Ethoxy Functional Siloxane Sealants. (Describes compositions containing tetrafunctional ethoxy-ketoximo silane crosslinkers with dual alkoxy/oxime hydrolysis.) View Source
